N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide
Description
N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide is a sulfonamide-acetamide hybrid compound characterized by a central phenyl ring linked to a 2,6-dimethoxypyrimidin-4-yl sulfamoyl group and a 2-(4-methylphenoxy)propanamide moiety. Its molecular formula is C₂₄H₂₂N₄O₄S, with a molecular weight of 462.52 g/mol and elemental composition: C (62.32%), H (4.79%), N (12.87%), O (12.11%), S (6.93%) .
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c1-14-5-9-17(10-6-14)32-15(2)21(27)23-16-7-11-18(12-8-16)33(28,29)26-19-13-20(30-3)25-22(24-19)31-4/h5-13,15H,1-4H3,(H,23,27)(H,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGCPOFVVLRYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide typically involves multiple steps, including the formation of the pyrimidine ring, sulfonation, and subsequent coupling with the phenyl and propanamide groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the sulfamoyl group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Sulfamoyl-Acetamide Hybrids
Key structural differences among analogs lie in the sulfamoyl substituents, aryl/heteroaryl groups, and linker regions. Below is a comparative analysis:
Substituent Effects on Physicochemical Properties
- Pyrimidine Ring Substitution : The target compound's 2,6-dimethoxy groups (electron-donating) contrast with analogs bearing 4-methylpyrimidin-2-yl () or 2,6-dimethylpyrimidin-4-yl (). Methoxy groups improve solubility via hydrogen bonding but may reduce membrane permeability compared to methyl groups .
- Aryl Groups: The 4-methylphenoxy group in the target compound is less sterically hindered than the 6-methoxynaphthalen-2-yl (Compound 7) or 2-fluoro-biphenyl-4-yl (Compound 16), which may influence target selectivity .
- Linker Regions: Propanamide vs.
Biological Activity
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide, a compound with a complex structure, has garnered attention in recent pharmacological research due to its potential biological activities. This article will delve into its biological activity, including its mechanisms of action, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C22H22N6O6S3
- Molecular Weight : 562.6417 g/mol
- CAS Number : 497082-06-1
The compound's structure features a pyrimidine ring, a sulfamoyl group, and a phenoxy moiety, which are critical for its biological activity.
Antiproliferative Effects
Research has indicated that compounds similar to this compound exhibit significant antiproliferative activities against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A2780 (ovarian cancer).
- IC50 Values : The IC50 values for related compounds in this category ranged from 0.33 μM to 7.10 μM, indicating potent antiproliferative activity in vitro .
The proposed mechanisms by which these compounds exert their effects include:
- Inhibition of Cell Proliferation : Compounds may interfere with cell cycle progression.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
- Targeting G-Quadruplex Structures : Some derivatives have shown the ability to stabilize G-quadruplexes in DNA, which can inhibit telomerase activity, a common feature in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of these compounds is significantly influenced by their structural components. For example:
| Compound | IC50 (μM) | Structural Features |
|---|---|---|
| 12a | 0.50 | Quinoline skeleton |
| 12b | 0.82 | Substituted phenyl |
| 12f | 1.51 | Dimethylaminopropyl chain |
This table illustrates how variations in structure impact the potency of antiproliferative activity.
Study on Anticancer Activity
A study conducted on a series of pyrimidine-based compounds demonstrated their effectiveness against human cervical and breast cancer cell lines. The results highlighted that the presence of specific functional groups significantly enhanced the cytotoxicity of these compounds.
In Vivo Studies
While most findings are based on in vitro studies, preliminary in vivo studies using animal models have shown promise for these compounds in reducing tumor size and improving survival rates in treated groups compared to controls.
Q & A
Q. What advanced analytical techniques resolve purity discrepancies in batch samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
